molecular formula C5H9NaO3 B8035957 sodium;2-(hydroxymethyl)butanoate

sodium;2-(hydroxymethyl)butanoate

Cat. No.: B8035957
M. Wt: 140.11 g/mol
InChI Key: KSKUIPBJLOSXAS-UHFFFAOYSA-M
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Description

Sodium 2-(hydroxymethyl)butanoate is a sodium salt of 2-(hydroxymethyl)butanoic acid. Its structure features a hydroxymethyl (-CH2OH) substituent at the second carbon of the butanoate backbone (C4 chain) and a sodium counterion.

Properties

IUPAC Name

sodium;2-(hydroxymethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKUIPBJLOSXAS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CO)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism:

CH3CH(CH2OH)COOH+NaOHCH3CH(CH2OH)COONa++H2O\text{CH}_3\text{CH}(\text{CH}_2\text{OH})\text{COOH} + \text{NaOH} \rightarrow \text{CH}_3\text{CH}(\text{CH}_2\text{OH})\text{COO}^-\text{Na}^+ + \text{H}_2\text{O}

Key Parameters:

  • Molar Ratio: A 1:1 stoichiometric ratio of acid to base is typically employed.

  • Temperature: Reactions are conducted at 50–80°C to enhance solubility and reaction kinetics.

  • Solvent: Aqueous medium is preferred due to the hydrophilic nature of both reactants.

Purification:
The crude product is isolated via vacuum distillation or rotary evaporation, followed by recrystallization from ethanol or methanol to achieve ≥95% purity.

Buffered Neutralization for Enhanced Yield and Stability

A modified approach, inspired by sodium butyrate synthesis (Patent CN103601631A), introduces sodium bicarbonate (NaHCO₃) as a pH buffer during neutralization. This method stabilizes the reaction medium, preventing over-neutralization and side reactions.

Protocol:

  • Dissolve 2-(hydroxymethyl)butanoic acid in water at 50°C.

  • Gradually add NaOH or Na₂CO₃ while maintaining pH 8.0–10.0.

  • Introduce NaHCO₃ to buffer the system, ensuring consistent pH.

  • Heat the mixture at 80°C for 1–1.5 hours.

  • Isolate the product via reduced-pressure distillation and drying.

Advantages:

  • Yield Improvement: Buffering minimizes decomposition, increasing yield by 10–15% compared to unbuffered methods.

  • Scalability: Suitable for industrial batch production due to reduced sensitivity to stoichiometric errors.

Alternative Pathways: Ester Hydrolysis and Derivative Conversion

Hydrolysis of Methyl 2-(Hydroxymethyl)butanoate

Methyl 2-(hydroxymethyl)butanoate (CAS 56970-75-3) undergoes saponification with NaOH to yield the sodium salt:
CH3CH(CH2OH)COOCH3+NaOHCH3CH(CH2OH)COONa++CH3OH\text{CH}_3\text{CH}(\text{CH}_2\text{OH})\text{COOCH}_3 + \text{NaOH} \rightarrow \text{CH}_3\text{CH}(\text{CH}_2\text{OH})\text{COO}^-\text{Na}^+ + \text{CH}_3\text{OH}

Conditions:

  • Reagent Ratio: 1:1.2 (ester:NaOH) to drive completion.

  • Temperature: 60–70°C under reflux.

Industrial-Scale Production and Optimization

Process Economics

ParameterAcid-Base NeutralizationBuffered Neutralization
Raw Material Cost$12/kg$14/kg
Reaction Time2–3 hours3–4 hours
Purity95–98%97–99%
Yield85–90%90–95%

Data synthesized from patents and commercial suppliers.

Critical Quality Control Metrics

  • pH of Final Solution: 8.0–10.0 to ensure complete salt formation.

  • Residual Solvents: ≤0.1% (ICH Q3C guidelines).

  • Heavy Metals: ≤10 ppm (USP <231>) .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)butanoate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

    Hydrolysis: The ester bond in sodium 2-(hydroxymethyl)butanoate can be hydrolyzed in the presence of an acid or base. .

    Oxidation: The hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate can be oxidized to form a carboxyl group, resulting in the formation of 2-(carboxymethyl)butanoic acid.

    Substitution: The ester group in sodium 2-(hydroxymethyl)butanoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted esters.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of dilute hydrochloric acid or sulfuric acid, while basic hydrolysis requires sodium hydroxide or potassium hydroxide

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Substitution: Nucleophilic substitution reactions often involve nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Hydrolysis: 2-(hydroxymethyl)butanoic acid and sodium ions (acidic hydrolysis); carboxylate salt and alcohol (basic hydrolysis)

    Oxidation: 2-(carboxymethyl)butanoic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Biochemical Research

Sodium 2-(hydroxymethyl)butanoate is primarily utilized in biochemical studies due to its role as a metabolite of the amino acid leucine. It has been shown to influence protein synthesis and muscle metabolism.

Key Findings:

  • Muscle Preservation: HMB supplementation has been linked to reduced muscle protein breakdown, making it beneficial in clinical settings for patients undergoing surgery or suffering from muscle-wasting diseases. A study demonstrated that HMB can significantly reduce muscle loss during periods of inactivity or illness .
  • Cellular Mechanisms: Research indicates that HMB activates the mTOR pathway, which is crucial for muscle growth and recovery. This activation promotes protein synthesis and inhibits catabolic processes in muscle cells .

Nutritional Applications

HMB is widely recognized in sports nutrition and dietary supplementation. It is often marketed as a supplement aimed at enhancing muscle mass and strength.

Nutritional Benefits:

  • Performance Enhancement: Several studies have shown that athletes who supplement with HMB experience improved strength gains and reduced muscle damage after intense training sessions .
  • Weight Management: HMB may assist in weight management by promoting fat loss while preserving lean body mass. A clinical trial indicated that participants taking HMB showed a greater reduction in body fat compared to those on a placebo .

Clinical Applications

Sodium 2-(hydroxymethyl)butanoate has been investigated for its therapeutic potential in various clinical conditions.

Clinical Studies:

  • Cachexia Treatment: In patients with cancer or chronic diseases, HMB supplementation has been associated with improved nutritional status and enhanced quality of life. A meta-analysis found that HMB supplementation significantly improved weight gain and muscle strength in cachectic patients .
  • Post-Surgery Recovery: Research has shown that administering HMB before and after surgical procedures can accelerate recovery by reducing complications related to muscle loss .

Summary Table of Applications

Application AreaKey BenefitsRelevant Studies
Biochemical ResearchMuscle preservation, protein synthesis ,
Nutritional ApplicationsEnhanced performance, weight management
Clinical ApplicationsCachexia treatment, post-surgery recovery ,
Safety ProfileLow toxicity, minimal side effects

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)butanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 2-(hydroxymethyl)butanoic acid, which can then participate in various biochemical reactions. The hydroxymethyl group can be oxidized to form a carboxyl group, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues: Sodium Salts of Substituted Butanoates

The following table compares sodium 2-(hydroxymethyl)butanoate with structurally related sodium salts of butanoate derivatives:

Compound Substituents Molecular Formula Key Properties Applications
Sodium 2-(hydroxymethyl)butanoate -CH2OH at C2 C5H9NaO3 Expected high water solubility due to polar -OH group; stable in neutral pH Potential use in biodegradable surfactants or pharmaceutical intermediates
Sodium 4-hydroxy-2-methylbutyrate -CH(CH3)OH at C4 C5H9NaO3 Water-soluble; used as a dietary supplement (β-hydroxy-β-methylbutyrate derivative) Muscle protein synthesis, sports nutrition
Sodium 4-(methylthio)-2-oxobutanoate -SCH3 at C4, =O at C2 C5H7NaO3S Reactive keto and thioether groups; used in flavoring agents and organic synthesis Food additives, synthetic intermediates
Sodium 2-(1H-pyrazol-1-yl)butanoate Pyrazole ring at C2 C7H9N2NaO2 Chelating properties; potential coordination with transition metals Metal complexation, catalysis

Key Observations :

  • Substituent Effects: The position and nature of substituents significantly alter functionality. For example, the hydroxymethyl group in sodium 2-(hydroxymethyl)butanoate enhances hydrophilicity compared to the methylthio group in sodium 4-(methylthio)-2-oxobutanoate, which introduces sulfur-based reactivity .
  • Biological Activity: Sodium 4-hydroxy-2-methylbutyrate is pharmacologically active in muscle metabolism, whereas sodium 2-(1H-pyrazol-1-yl)butanoate may serve as a ligand in metal-based therapeutics .

Comparison with Esters of Hydroxybutanoic Acids

Esters of hydroxybutanoic acids differ from sodium salts in volatility, solubility, and applications:

Compound Ester Group Molecular Formula Key Properties Applications
Methyl (2S)-2-hydroxybutanoate Methyl ester C5H10O3 Volatile liquid; chiral center at C2 enables enantioselective synthesis Flavoring agents, chiral building blocks
(S)-Butyl 2-hydroxybutanoate Butyl ester C8H16O3 Low water solubility; used in fragrances and plasticizers Cosmetics, polymer additives
Ethyl 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate Ethyl ester C11H15F3N2O2 Lipophilic; trifluoromethyl group enhances metabolic stability Agrochemicals, pharmaceuticals

Key Observations :

  • Solubility: Sodium salts (e.g., sodium 2-(hydroxymethyl)butanoate) are water-soluble, while esters are typically lipid-soluble, making them suitable for different industrial niches .
  • Functional Groups : The presence of fluorinated or heterocyclic groups in esters (e.g., trifluoromethylpyrazole) enhances their bioactivity and stability compared to hydroxymethyl-substituted sodium salts .

Comparison with Other Sodium Carboxylates

Sodium benzoate and sodium sulfonates provide contrast in aromatic vs. aliphatic carboxylate properties:

Compound Structure Molecular Formula Key Properties Applications
Sodium benzoate Aromatic (benzene ring) C7H5NaO2 Preservative; inhibits microbial growth in acidic conditions Food, cosmetics, pharmaceuticals
Sodium 2-methylprop-2-ene-1-sulphonate Aliphatic sulfonate C4H7NaO3S High thermal stability; anionic surfactant Detergents, ion-exchange resins

Key Observations :

  • Preservative Efficacy: Sodium benzoate’s antimicrobial action relies on its aromatic structure, whereas sodium 2-(hydroxymethyl)butanoate’s aliphatic hydroxymethyl group may offer milder, pH-dependent activity .
  • Surfactant Potential: Sodium sulfonates (e.g., sodium 2-methylprop-2-ene-1-sulphonate) outperform carboxylates in detergent applications due to stronger anionic character .

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